2-C-Methyl-D-erythritol 4-phosphate is a crucial intermediate in the mevalonate-independent pathway of isoprenoid biosynthesis, which is essential for the production of various biomolecules, including terpenoids and carotenoids. This compound plays a significant role in the biosynthetic pathways found in bacteria, algae, and plant chloroplasts, contributing to the formation of isopentenyl diphosphate and dimethylallyl diphosphate, the primary building blocks for isoprenoid compounds .
2-C-Methyl-D-erythritol 4-phosphate is primarily sourced from the metabolic pathways of certain microorganisms and plants. It is classified under phosphates and specifically as a carbohydrate derivative due to its structure, which includes a sugar alcohol component. The compound is synthesized through enzymatic reactions in the methylerythritol phosphate pathway, which contrasts with the mevalonate pathway commonly found in animals and some plants .
The synthesis of 2-C-Methyl-D-erythritol 4-phosphate can be achieved through various methods. One notable approach involves the conversion of 1-deoxy-D-xylulose 5-phosphate via enzymatic reactions catalyzed by specific enzymes such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase and cytidyltransferase. This process typically includes several steps:
In laboratory settings, synthetic routes have been developed using starting materials such as 1,2-propanediol, achieving yields around 32% with an enantiomeric excess of approximately 78% .
The synthesis often employs protective group strategies to ensure selective reactions at specific functional groups. For instance, using acetonides or phosphoramide intermediates can facilitate the formation of the desired phosphate group while minimizing side reactions .
The molecular formula of 2-C-Methyl-D-erythritol 4-phosphate is CHOP. Its structure features a four-carbon sugar backbone with a phosphate group attached at the fourth carbon position and a methyl group at the second carbon.
2-C-Methyl-D-erythritol 4-phosphate participates in several key chemical reactions within the MEP pathway:
These reactions are catalyzed by specific enzymes such as IspD (cytidyltransferase) and IspE (CDP-ME kinase), which are vital for progressing through the MEP pathway .
The mechanism of action for 2-C-Methyl-D-erythritol 4-phosphate involves its role as an intermediate that facilitates the transformation into more complex molecules necessary for isoprenoid biosynthesis. Upon interaction with cytidine triphosphate, it undergoes a series of conformational changes that allow for efficient catalysis by IspD, leading to product formation. The binding interactions involve hydrogen bonds and coordination with metal ions like magnesium, which stabilize the transition state during enzymatic reactions .
Relevant studies have shown that variations in pH and temperature can affect its stability and reactivity profiles, making it essential for precise control during synthetic applications .
2-C-Methyl-D-erythritol 4-phosphate has several scientific applications:
Research continues into its applications within synthetic biology and metabolic engineering, aiming to leverage its biochemical properties for innovative solutions in medicine and agriculture .
The MEP pathway converts central carbon metabolites into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)—universal precursors for isoprenoids. MEP occupies a pivotal position as the first pathway-specific intermediate, marking the divergence from the mevalonate-independent route [1] [4]. The pathway initiates with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (G3P) by DXP synthase (DXS) to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP reductoisomerase (DXR/IspC) then catalyzes the NADPH-dependent rearrangement and reduction of DXP to yield MEP [1] [10]. This step commits carbon flux toward IPP/DMAPP, as MEP is exclusive to this pathway. Downstream, MEP undergoes cytidylation, phosphorylation, and cyclization to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), ultimately generating IPP and DMAPP via iron-sulfur cluster enzymes IspG and IspH [4] [8].
Table 1: Key Enzymes in the MEP Pathway
Enzyme | Gene | Reaction | Product |
---|---|---|---|
DXS | dxs | Pyruvate + G3P → DXP | 1-Deoxy-D-xylulose 5-phosphate |
DXR (IspC) | ispC | DXP → MEP | 2-C-Methyl-D-erythritol 4-phosphate |
IspD | ispD | MEP + CTP → CDP-ME | 4-Diphosphocytidyl-2-C-methyl-D-erythritol |
IspF | ispF | CDP-ME2P → MEcDP + CMP | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate |
IspG/H | ispG/H | MEcDP → HMBDP → IPP/DMAPP | IPP/DMAPP |
DXR/IspC catalyzes the conversion of DXP to MEP via an intramolecular rearrangement and reduction. The mechanism involves:
Table 2: Enzymatic Properties of DXR Across Species
Organism | Kₘ (DXP) (µM) | k꜀ₐₜ (s⁻¹) | Inhibition Constant (Fosmidomycin) (nM) |
---|---|---|---|
Escherichia coli | 35–90 | 5–8 | 50–80 |
Mycobacterium tuberculosis | 60–120 | 3–6 | 40–70 |
Plasmodium falciparum | 100–150 | 2–4 | 100–200 |
Metabolite channeling optimizes MEP pathway flux through transient enzyme complexes ("metabolons"). In E. coli, DXS, DXR, and IspD form substrate-channeling complexes that minimize intermediate diffusion and degradation [8]. MEP itself acts as a metabolic regulator: It enhances IspF activity (4.8-fold k꜀ₐₜ increase) by inducing conformational changes that stabilize the active trimer. MEP-bound IspF is subsequently inhibited by farnesyl diphosphate (FDP), enabling feedback regulation [8]. Metabolic flux analyses using ¹³C-labeling demonstrate:
Table 3: Metabolic Flux Distribution in Engineered E. coli
Strain | Flux Through MEP Pathway | Flux Through MVA Pathway | Isoprene Yield (g/g glucose) |
---|---|---|---|
MEP pathway overexpression | 1× (baseline) | Not detected | 0.112 |
MVA pathway overexpression | Not detected | 1× (baseline) | 0.125 |
Dual pathway overexpression | 4.8× | 1.5× | 0.267 |
The MEP pathway is universally conserved in Gram-negative bacteria, apicomplexan parasites, and plant plastids, with gene orthologs sharing 30–50% sequence identity [4] [9]. Key evolutionary insights include:
Table 4: Evolutionary Conservation of MEP Pathway Enzymes
Enzyme | % Identity (E. coli vs. M. tuberculosis) | % Identity (E. coli vs. A. thaliana Plastid) | Essential in M. tuberculosis? |
---|---|---|---|
DXS | 38% | 45% | Yes |
DXR (IspC) | 42% | 50% | Yes |
IspD | 37% | 40% | Yes |
IspF | 48% | 52% | Yes |
The MEP and MVA pathways exhibit distinct biochemical efficiencies:
Table 5: Pathway Comparison in Terpenoid Production
Parameter | MEP Pathway | MVA Pathway | Dual Pathway (Engineered) |
---|---|---|---|
Carbon yield (glucose → IPP) | 30.2% | 25.2% | 32–35% (theoretical max) |
ATP required per IPP | 3 | 3 | Variable |
NAD(P)H required per IPP | 3 NADPH | 2 NADPH | Balanced |
Dominant in: | Plastids, bacteria | Cytosol, eukaryotes | Engineered microbes |
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